7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a complex heterocyclic compound characterized by its quinoline core, which is substituted with various functional groups including benzyloxy, chloro, methoxy, and carbonitrile. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Its chemical formula is C16H14ClN2O2, and it has a molecular weight of approximately 302.75 g/mol. The compound is classified under the category of quinoline derivatives, which are known for their diverse biological activities.
The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. Common methods include:
The molecular structure of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile features a quinoline ring system with substituents at specific positions:
This arrangement contributes to the compound's unique chemical properties and reactivity.
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile can undergo several chemical transformations:
Common reagents for these reactions include:
Major products from these reactions include:
The mechanism of action for 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile primarily relates to its interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways.
While specific mechanisms may vary based on the biological context, studies suggest that this compound may act as an enzyme inhibitor, potentially affecting pathways related to cancer proliferation or inflammation.
The physical properties of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structure and purity .
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile has several significant applications in scientific research:
Quinoline, a privileged nitrogen-containing heterocycle, has been integral to drug discovery since the 19th century. Its bicyclic structure combines benzene and pyridine rings, enabling diverse interactions with biological targets. Early therapeutic applications centered on antimalarial agents like quinine and chloroquine, which exploited quinoline’s ability to intercalate DNA and disrupt heme detoxification in parasites [9]. By the late 20th century, the scaffold’s versatility expanded to oncology and infectious diseases. For example, the kinase inhibitor bosutinib incorporates a quinoline core to target BCR-ABL fusion proteins in chronic myelogenous leukemia . This historical trajectory underscores quinoline’s adaptability: its planar geometry facilitates π-π stacking with cellular receptors, while the basic nitrogen allows salt formation, enhancing bioavailability. The scaffold’s synthetic tractability further enables strategic functionalization at positions 3, 4, 6, and 7—a key factor in developing modern therapeutics [9].
Table 1: Clinically Approved Quinoline-Based Drugs
Drug Name | Therapeutic Area | Key Quinoline Substitutions |
---|---|---|
Quinine | Antimalarial | 6-Methoxy, vinyl at C3-C4 |
Chloroquine | Antimalarial | 4-Aminoalkyl chain, chloro at C7 |
Bosutinib | Oncology (CML) | 3-Cyano, 4-anilino, 6,7-dialkoxy |
Ciprofloxacin | Antibacterial | 1-Cyclopropyl, 3-carboxy, 4-fluoropiperazinyl |
Functionalization of quinoline has evolved from empirical modifications to rational design. Contemporary strategies focus on introducing substituents that optimize pharmacodynamics and pharmacokinetics. The 7-benzyloxy-4-chloro-6-methoxyquinoline-3-carbonitrile exemplifies this trend, where each moiety serves a distinct purpose:
Recent studies highlight the impact of these groups on bioactivity. For instance, replacing benzyloxy with 3-chloropropoxy (as in the bosutinib precursor 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile) augments kinase inhibition by enabling covalent interactions with cysteine residues [4]. Such targeted modifications underscore a shift toward "molecular surgery"—precision engineering of quinoline derivatives to hit specific disease pathways.
Table 2: Impact of Substituents on Quinoline Properties
Position | Substituent | Effect on Properties | Biological Consequence |
---|---|---|---|
3 | -CN (cyano) | ↑ Hydrogen-bond acceptance; ↓ Metabolic degradation | Enhanced target binding & half-life |
4 | -Cl (chloro) | ↑ Lipophilicity; Electron withdrawal | Improved cell penetration |
6 | -OCH₃ (methoxy) | ↑ Solubility; Steric guidance | Optimized pharmacokinetics |
7 | -OBn (benzyloxy) | Conformational flexibility | Tunable receptor interactions |
The 3-carbonitrile group is a linchpin in quinoline-based drug design due to its dual electronic and steric roles. Electronically, the cyano group’s triple bond creates a strong dipole moment (∼3.5 D), enabling dipole-dipole interactions with kinase ATP-binding sites [7]. Sterically, its linear geometry projects substituents into deep hydrophobic pockets of enzymes, as seen in bosutinib’s inhibition of Src kinase . Physicochemical data for 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile highlight these advantages:
Table 3: Physical Properties of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₈H₁₃ClN₂O₂ | PubChem CID 22646562 |
Molecular Weight | 324.76 g/mol | [3] |
Boiling Point | 501.9 ± 45.0 °C | Predicted [7] |
Density | 1.34 ± 0.1 g/cm³ | Predicted [7] |
pKa | 0.65 ± 0.41 | Predicted [7] |
The 3-carbonitrile group serves as a synthetic handle for pharmacophore elaboration. It undergoes nucleophilic addition or cyclization to form fused heterocycles, amplifying target diversity. Key synthetic routes include:
Table 4: Synthetic Applications of 3-Cyanoquinolines
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Vilsmeier-Haack | POCl₃, DMF, 80°C | 3-Formylquinoline derivatives | 85–92% |
Nucleophilic substitution | R-NH₂, Et₃N, CH₃CN, reflux | 4-Anilino-3-cyanoquinolines | 70–78% |
Cyclization | NH₂NH₂, ethanol, Δ | Pyrazolo[3,4-b]quinolines | 90% |
Structure-activity relationship (SAR) studies reveal that 3-cyano quinolines exhibit 10–100× greater kinase affinity than carboxyl or carboxamide analogs. This stems from the nitrile’s ability to form hydrogen bonds with backbone amides (e.g., Met318 in BCR-ABL) without steric clashes [10].
Table 5: Molecular Descriptors of Key 3-Cyanoquinolines
Compound | XLogP3 | TPSA (Ų) | H-Bond Acceptors | Rotatable Bonds |
---|---|---|---|---|
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | 3.4 | 55.1 | 4 | 4 |
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 3.8 | 55.1 | 4 | 5 |
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | 2.1 | 70.1 | 4 | 1 |
The 3-cyano group enables covalent linkage of quinoline to synergistic pharmacophores. Hybrids leverage dual mechanisms of action:
For 7-benzyloxy variants, the electron-withdrawing cyano group amplifies the benzylic C–H acidity, facilitating deprotonation and alkylation to install secondary pharmacophores. This strategy underpins kinase inhibitors in late-stage development [7] [10].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: